

Validating thermal properties using TGA and DSC for 1,3,5-Triphenylbenzene

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Compound of Interest

Compound Name: **1,3,5-Triphenylbenzene**

Cat. No.: **B1329565**

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A Comparative Guide to the Thermal Properties of 1,3,5-Triphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of **1,3,5-Triphenylbenzene** against relevant alternative aromatic hydrocarbons. The data presented is supported by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a clear perspective on the thermal stability and phase behavior of these compounds. Detailed experimental protocols and a visual workflow are included to aid in the replication and validation of these findings.

Data Presentation: Thermal Properties Comparison

The following table summarizes the key thermal properties of **1,3,5-Triphenylbenzene** and its structural isomers or related polycyclic aromatic hydrocarbons.

Compound	Melting Point (°C)	Enthalpy of Fusion (kJ/mol)	Decomposition Onset (TGA, °C)
1,3,5-Triphenylbenzene	172 - 177	32.4 ± 1.2	> 350
Triphenylene	~198	24.74[1]	~370[2]
o-Terphenyl	~56 - 59	17.5	Not explicitly stated, but known for high thermal stability[3]
m-Terphenyl	~84 - 88	19.3	Not explicitly stated, but known for high thermal stability[3]
p-Terphenyl	~212 - 213[4]	33.7 (calculated from 146.5 kJ/kg)[4]	~250

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses for solid organic compounds, based on established standards such as ASTM E1131 for TGA and ASTM D3418 for DSC.

Thermogravimetric Analysis (TGA)

- Objective: To determine the thermal stability and decomposition profile of the sample.
- Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating.
- Sample Preparation: A small sample (5-10 mg) of the high-purity, powdered compound is accurately weighed into an inert sample pan (e.g., alumina or platinum).
- Experimental Conditions:
 - Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

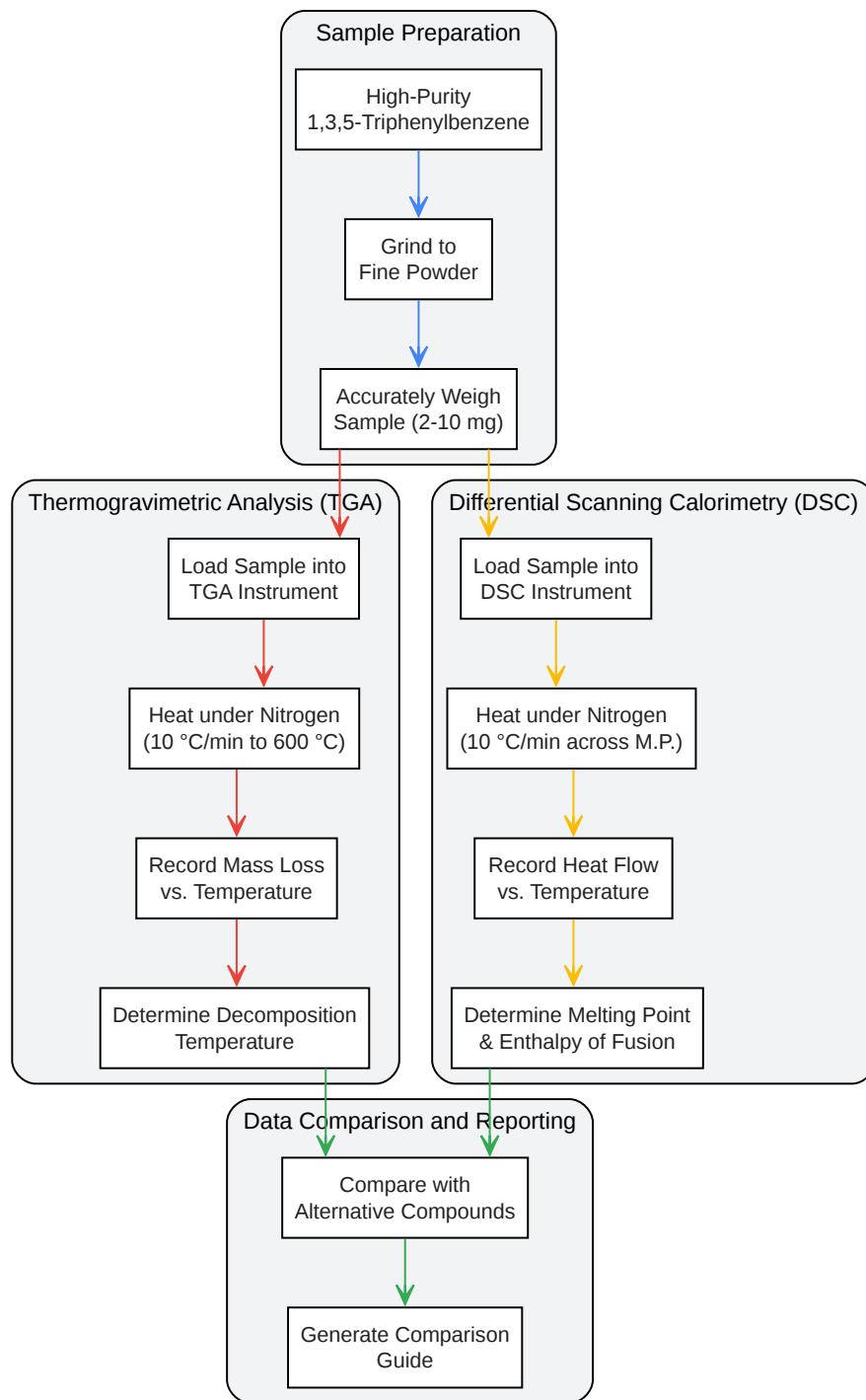
- Temperature Program:
 - Equilibrate at 30 °C for 5 minutes.
 - Ramp up to 600 °C at a constant heating rate of 10 °C/min.
- Data Collection: The sample mass is continuously recorded as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting point and enthalpy of fusion of the sample.
- Instrumentation: A calibrated differential scanning calorimeter.
- Sample Preparation: A small sample (2-5 mg) of the high-purity, powdered compound is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty, sealed aluminum pan is used as a reference.
- Experimental Conditions:
 - Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
 - Temperature Program:
 - Equilibrate at a temperature at least 25 °C below the expected melting point.
 - Ramp up to a temperature at least 25 °C above the expected melting point at a constant heating rate of 10 °C/min.
 - Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm, and the enthalpy of fusion is calculated by integrating the area of the melting peak.

Mandatory Visualization: Experimental Workflow

Experimental Workflow for Thermal Property Validation

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Caption: Workflow for TGA and DSC analysis of **1,3,5-Triphenylbenzene**.

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